molecular formula C11H10ClN3O B3263562 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one CAS No. 37627-00-2

4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one

Cat. No. B3263562
CAS RN: 37627-00-2
M. Wt: 235.67 g/mol
InChI Key: GDARMPAHAGWYHR-UHFFFAOYSA-N
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Description

4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the pyridazine family and has a molecular formula of C12H10ClN3O.

Mechanism of Action

The mechanism of action of 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one involves its ability to bind to specific enzymes and receptors. As mentioned earlier, it inhibits the enzyme dihydrofolate reductase, which is involved in DNA synthesis. This inhibition leads to the depletion of intracellular folate levels, resulting in the arrest of cell growth and division. Additionally, it acts as a selective antagonist of the A2A adenosine receptor, which leads to the inhibition of the release of neurotransmitters such as dopamine and glutamate. This inhibition can lead to the alleviation of symptoms associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one depend on the specific enzyme or receptor it targets. As an inhibitor of dihydrofolate reductase, it leads to the depletion of intracellular folate levels, resulting in the arrest of cell growth and division. As a selective antagonist of the A2A adenosine receptor, it leads to the inhibition of the release of neurotransmitters such as dopamine and glutamate, which can lead to the alleviation of symptoms associated with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one in lab experiments is its ability to inhibit specific enzymes and receptors, making it a potential candidate for drug discovery. Additionally, its synthesis method is relatively simple and can be carried out in a few steps. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can lead to adverse effects on cell viability and function.

Future Directions

There are several future directions for the research and development of 4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one. One potential direction is to further investigate its potential as an anticancer agent by exploring its efficacy in different cancer cell lines and animal models. Additionally, its potential as a treatment for neurodegenerative diseases can be further explored by investigating its effects on different neurotransmitter systems and in different animal models. Furthermore, its potential as a therapeutic agent for other diseases such as autoimmune disorders and infectious diseases can be explored by investigating its effects on specific enzymes and receptors involved in these diseases.

Scientific Research Applications

4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one has shown potential applications in drug discovery due to its ability to inhibit certain enzymes and receptors. It has been found to be a potent inhibitor of the enzyme dihydrofolate reductase, which is involved in DNA synthesis. This inhibition can lead to the arrest of cell growth and division, making it a potential anticancer agent. Additionally, it has been found to be a selective antagonist of the A2A adenosine receptor, which is involved in the regulation of neurotransmitter release. This makes it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

properties

IUPAC Name

4-amino-2-benzyl-5-chloropyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c12-9-6-14-15(11(16)10(9)13)7-8-4-2-1-3-5-8/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDARMPAHAGWYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=C(C=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217799
Record name 4-Amino-5-chloro-2-(phenylmethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-benzyl-5-chloropyridazin-3(2H)-one

CAS RN

37627-00-2
Record name 4-Amino-5-chloro-2-(phenylmethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37627-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-chloro-2-(phenylmethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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